

A Comprehensive Technical Guide to 3,3-Diphenylpropan-1-ol

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Compound of Interest

Compound Name: 3,3-Diphenylpropanol

Cat. No.: B1345090

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This technical guide provides an in-depth overview of 3,3-Diphenylpropan-1-ol, a valuable chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological relevance.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. 3,3-Diphenylpropan-1-ol is the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound. It is also known by a variety of synonyms, which are often encountered in literature and commercial listings.

IUPAC Name: 3,3-diphenylpropan-1-ol[1]

Synonyms:

- 3,3-Diphenyl-1-propanol[1]
- Benzenepropanol, γ-phenyl-[1]
- γ-Phenylbenzenepropanol[1]
- NSC 74499[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,3-Diphenylpropan-1-ol is essential for its handling, application, and the design of synthetic routes. The following table summarizes key quantitative data for this compound.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₆ O	[1]
Molecular Weight	212.29 g/mol	[1]
CAS Number	20017-67-8	[1]

Synthesis of 3,3-Diphenylpropan-1-ol: An Experimental Protocol

The synthesis of 3,3-Diphenylpropan-1-ol can be achieved through a two-step process commencing with the preparation of 3,3-diphenylpropanoic acid, followed by its reduction. A patented method outlines the synthesis from cinnamic acid and benzene, followed by reduction of the resulting carboxylic acid.

Step 1: Synthesis of 3,3-Diphenylpropanoic Acid

This initial step involves a Friedel-Crafts type reaction between cinnamic acid and benzene.

Materials:

- Cinnamic acid
- Benzene
- Ionic liquid (e.g., chloro(1-methyl-3-butylimidazolium)trichloroaluminate(III))

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid and a molar excess of benzene.

- Add the ionic liquid catalyst to the reaction mixture.
- Heat the mixture to reflux and maintain for 2-4 hours.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
- Upon completion, the reaction mixture is worked up to isolate the 3,3-diphenylpropanoic acid. This typically involves separation of the ionic liquid and removal of excess benzene.

Step 2: Reduction of 3,3-Diphenylpropanoic Acid to 3,3-Diphenylpropan-1-ol

The second step involves the reduction of the carboxylic acid to the corresponding primary alcohol using sodium borohydride and iodine.

Materials:

- 3,3-Diphenylpropanoic acid
- Sodium borohydride (NaBH_4)
- Iodine (I_2)
- Anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous sodium sulfate

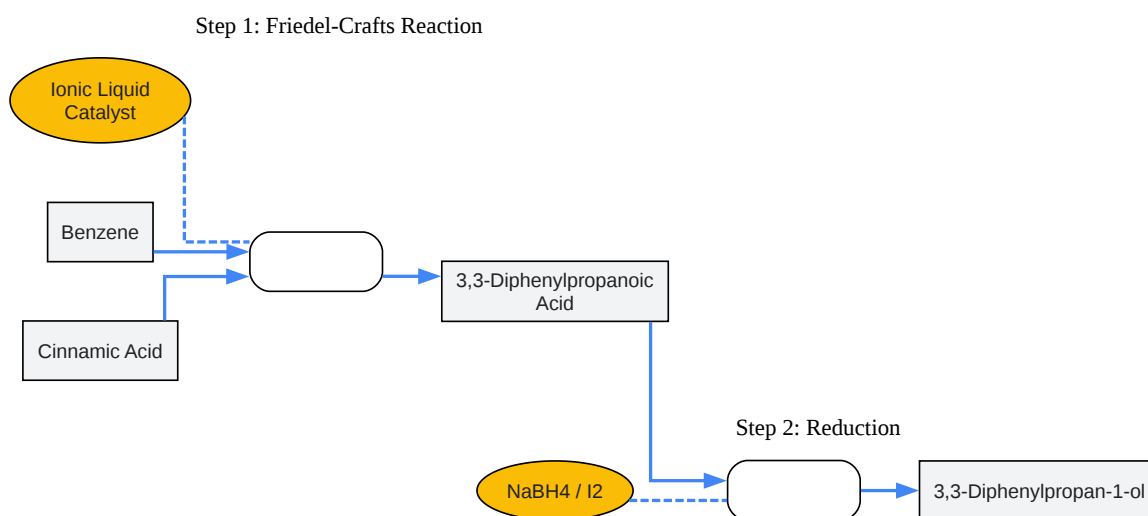
Procedure:

- In a dry round-bottom flask under an inert atmosphere, suspend sodium borohydride in the anhydrous ether solvent.

- Slowly add a solution of 3,3-diphenylpropanoic acid in the same ether solvent to the suspension. Hydrogen gas will evolve.
- After the initial gas evolution ceases, slowly add a solution of iodine in the ether solvent to the reaction mixture. This may cause further gas evolution and a noticeable exotherm.
- Once the addition of iodine is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Cool the reaction mixture to room temperature and carefully quench by the slow addition of dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the ether solvent.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-Diphenylpropan-1-ol.
- The crude product can be further purified by column chromatography or recrystallization if necessary.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 3,3-Diphenylpropan-1-ol.



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Caption: Synthesis workflow for 3,3-Diphenylpropan-1-ol.

Potential Biological Significance

While direct studies on the biological activity of 3,3-Diphenylpropan-1-ol are limited, research on structurally related compounds provides valuable insights. A notable derivative, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride (PF-244), has demonstrated potent cerebral vasodilator effects.[2] This compound was found to significantly increase oxygen supply to cerebral tissue with minimal impact on other cardiovascular parameters.[2] This suggests that the 3,3-diphenylpropyl moiety may be a key pharmacophore for cerebrovascular activity. Further investigation into 3,3-Diphenylpropan-1-ol and its derivatives could therefore be a promising avenue for the development of new therapeutic agents targeting cerebral blood flow.

Conclusion

3,3-Diphenylpropan-1-ol is a well-defined chemical compound with established nomenclature and physicochemical properties. Its synthesis is achievable through a straightforward two-step process, for which a detailed experimental protocol has been provided. While its own biological activity remains to be fully elucidated, the pronounced cerebrovascular effects of a close derivative highlight the potential of the 3,3-diphenylpropyl scaffold in medicinal chemistry. This guide serves as a comprehensive resource for scientists and researchers, facilitating further exploration and application of this versatile molecule.

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Email: info@benchchem.com